molecular formula C19H24N2O6 B11932269 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol

Cat. No.: B11932269
M. Wt: 376.4 g/mol
InChI Key: YQIAQXODNKISMV-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol is a compound that combines two distinct chemical structures The first part, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is a derivative of pyrrolizine, a bicyclic nitrogen-containing compound The second part, 2-[bis(hydroxymethyl)amino]ethanol, is an amino alcohol with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylthio)pyrrole with benzoyl chloride in the presence of a base, followed by cyclization to form the pyrrolizine ring .

For the synthesis of 2-[bis(hydroxymethyl)amino]ethanol, a common approach is the reaction of ethanolamine with formaldehyde under basic conditions, leading to the formation of the bis(hydroxymethyl) derivative .

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The amino group in 2-[bis(hydroxymethyl)amino]ethanol can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include benzoylformic acid and formaldehyde derivatives.

    Reduction: Products include benzyl alcohol and reduced pyrrolizine derivatives.

    Substitution: Various substituted amino alcohols and esters can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both amino and carboxylic acid groups makes it a versatile ligand for binding to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their anti-inflammatory and analgesic properties. The pyrrolizine core is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and resins. Its bifunctional nature allows it to act as a cross-linking agent, enhancing the mechanical properties of materials.

Mechanism of Action

The mechanism of action of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The amino alcohol moiety can interact with various biological targets, potentially modulating enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ketorolac: A well-known NSAID with a similar pyrrolizine core.

    Indomethacin: Another NSAID with a different core structure but similar anti-inflammatory properties.

    Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness

The uniqueness of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol lies in its combination of a pyrrolizine core with an amino alcohol moiety

Properties

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol

InChI

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;6-2-1-5(3-7)4-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-4H2

InChI Key

YQIAQXODNKISMV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(CO)N(CO)CO

Origin of Product

United States

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